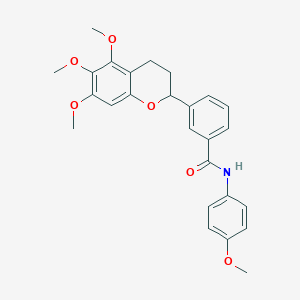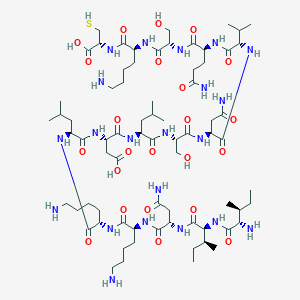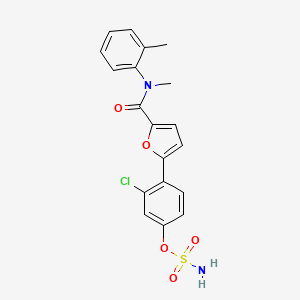
Steroid sulfatase/17|A-HSD1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor 3 (Steroid sulfatase/17β-HSD1-IN-3) is a dual inhibitor targeting both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This compound is particularly significant in the treatment of estrogen-dependent diseases such as endometriosis and certain cancers, including breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Steroid sulfatase/17β-HSD1-IN-3 is synthesized through a series of chemical reactions starting from in-house 17β-hydroxysteroid dehydrogenase type 1 inhibitors. The phenolic OH group of these inhibitors is masked with a sulfamate ester to achieve dual inhibition properties . The synthetic route involves multiple steps, including the formation of sulfamate esters and subsequent purification processes.
Industrial Production Methods
Industrial production of Steroid sulfatase/17β-HSD1-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Steroid sulfatase/17β-HSD1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Steroid sulfatase/17β-HSD1-IN-3, which can be further utilized in scientific research and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Steroid sulfatase/17β-HSD1-IN-3 has a wide range of scientific research applications:
Mecanismo De Acción
Steroid sulfatase/17β-HSD1-IN-3 exerts its effects by irreversibly inhibiting the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of sulfated steroid precursors to their active forms, thereby reducing the levels of active estrogens and androgens in the body . The molecular targets include the active sites of these enzymes, where the compound binds and blocks their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Steroid sulfatase/17β-HSD1-IN-1: Another dual inhibitor with similar properties but different potency and selectivity.
Irosustat (STX64): A potent steroid sulfatase inhibitor that has completed phase I/II clinical trials.
STX681: A dual aromatase-sulfatase inhibitor with potential therapeutic applications.
Uniqueness
Steroid sulfatase/17β-HSD1-IN-3 is unique due to its dual inhibition mechanism, which allows it to target both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 simultaneously. This dual action enhances its therapeutic potential and makes it a valuable compound for treating estrogen-dependent diseases .
Propiedades
Fórmula molecular |
C19H17ClN2O5S |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
[3-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-16(12)22(2)19(23)18-10-9-17(26-18)14-8-7-13(11-15(14)20)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |
Clave InChI |
VJKAYNTYSBMZBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OS(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
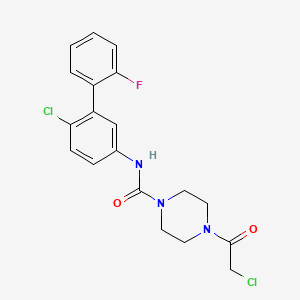
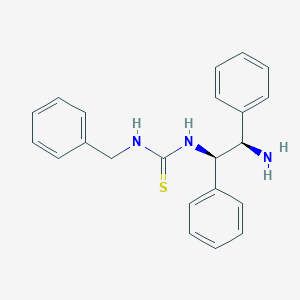
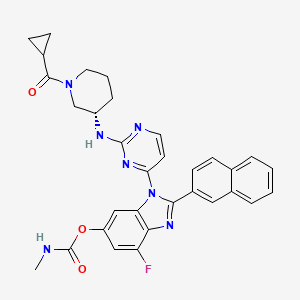

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)

